molecular formula C12H18O B8371590 4-Neopentylbenzyl alcohol

4-Neopentylbenzyl alcohol

Cat. No.: B8371590
M. Wt: 178.27 g/mol
InChI Key: RFKMIPBREOYMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Neopentylbenzyl alcohol is a specialty organic compound that features a benzyl alcohol group para-substituted with a neopentyl (2,2-dimethylpropyl) moiety. This structure confers significant steric hindrance, a property that is of high interest in various research and development fields. The neopentyl group is known for its resistance to degradation and can impart stability to molecules, while the benzyl alcohol functionality offers a versatile handle for further synthetic transformations, such as oxidation to aldehydes or carboxylic acids, or esterification. In medicinal chemistry, such a sterically hindered benzyl alcohol derivative may serve as a critical intermediate in the synthesis of more complex molecules, potentially for the development of pharmaceuticals or agrochemicals, where the bulky group could influence the compound's binding affinity or metabolic profile. Similarly, in materials science, it could be investigated as a monomer or building block for polymers, where its shape could affect the material's physical properties. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery campaigns and for creating novel molecular architectures with tailored functionalities. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Note: The specific applications and research value of this compound are hypothetical. It is essential to consult current scientific literature and conduct thorough safety evaluations before proceeding with any experimental work.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

[4-(2,2-dimethylpropyl)phenyl]methanol

InChI

InChI=1S/C12H18O/c1-12(2,3)8-10-4-6-11(9-13)7-5-10/h4-7,13H,8-9H2,1-3H3

InChI Key

RFKMIPBREOYMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)CO

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-neopentylbenzyl alcohol, and how do steric effects influence reaction yields?

  • Methodological Answer : Synthesis of branched benzyl alcohols like this compound may involve Friedel-Crafts alkylation, Grignard reactions, or nucleophilic substitution. For example, nitration/hydrolysis routes used for nitrobenzyl alcohols (e.g., 4-nitrobenzyl alcohol synthesis ) could be adapted. Steric hindrance from the neopentyl group (bulky tert-butyl substituent) may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalysts like BF₃). Purity is typically confirmed via GC (>97% as in 4-hydroxybenzyl alcohol ) or HPLC.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Like other benzyl alcohols (e.g., 4-trifluoromethylbenzyl alcohol and 4-methoxybenzyl alcohol ), store in airtight containers under inert gas (N₂/Ar) in cool (<25°C), dry, and ventilated environments. Avoid contact with oxidizing agents or acid chlorides, which may trigger decomposition .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the neopentyl group’s steric environment (e.g., upfield shifts for methyl groups in branched structures). Compare with spectral databases (e.g., NIST ). FT-IR identifies hydroxyl stretches (~3200–3600 cm⁻¹) and C-O vibrations. Mass spectrometry (MS) verifies molecular weight (e.g., 4-hydroxybenzyl alcohol: MW 124.14 ).

Q. What solubility properties are expected for this compound in common solvents?

  • Methodological Answer : Analogous alcohols (e.g., 4-trifluoromethylbenzyl alcohol) are water-soluble but may show reduced solubility due to the hydrophobic neopentyl group . Test solubility in DMSO, ethanol, or dichloromethane. Phase diagrams and Hansen solubility parameters can guide solvent selection for crystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model steric effects on reaction pathways. Compare with 4-methoxybenzyl alcohol’s electronic profiles (methoxy vs. neopentyl substituents) . Molecular dynamics simulations assess conformational stability in solvents .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for sterically hindered benzyl alcohols?

  • Methodological Answer :

  • Reproducibility : Validate reaction conditions (e.g., solvent purity, catalyst loading) using protocols for 4-hydroxybenzyl alcohol synthesis .
  • Multi-technique validation : Cross-reference NMR with X-ray crystallography (if crystalline) or 2D-COSY for ambiguous peaks .
  • Controlled oxidation studies : Monitor byproducts (e.g., aldehydes) using TLC or GC-MS, as seen in amino alcohol/aldehyde mixtures .

Q. How does the neopentyl group influence the antioxidant or biological activity of benzyl alcohol derivatives?

  • Methodological Answer : Design structure-activity relationship (SAR) studies comparing this compound with 4-hydroxybenzyl alcohol (known antioxidant ). Use assays like DPPH radical scavenging or cellular ROS inhibition. Steric bulk may reduce membrane permeability but enhance lipid solubility, requiring logP measurements .

Q. What are the safety and handling protocols for this compound in inhalation exposure scenarios?

  • Methodological Answer : While inhalation data are lacking, follow precautions for similar compounds: use fume hoods, wear nitrile gloves, and avoid aerosolization (as advised for 4-hydroxybenzyl alcohol ). Conduct acute toxicity assays (e.g., OECD 403) if inhalation is a potential exposure route .

Key Research Gaps

  • Direct experimental data for this compound (synthesis, toxicity, applications) are unavailable in the provided evidence. Further studies should prioritize:
    • Synthetic optimization : Addressing steric challenges via flow chemistry or microwave-assisted methods.
    • Ecotoxicity profiling : Biodegradability and bioaccumulation studies per OECD guidelines .
    • Advanced applications : As a chiral auxiliary or ligand in asymmetric catalysis.

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